Potassium deuteroxide

semiconductor processing microfabrication anisotropic etching

Potassium deuteroxide (KOD, CAS 24572-01-8) is the fully deuterated isotopologue of potassium hydroxide, supplied commercially as a 30–40 wt% solution in deuterium oxide (D₂O) with isotopic enrichment of 98–99.8 atom % D. As a strong base with molecular weight 57.11 g/mol and refractive index n20/D 1.411, KOD delivers deuteroxide ion (OD⁻) in a fully deuterated solvent matrix, enabling kinetic isotope effect quantification, selective deuteration, and mechanistic pathway elucidation in NMR spectroscopy and synthetic chemistry.

Molecular Formula HKO
Molecular Weight 57.112 g/mol
CAS No. 24572-01-8
Cat. No. B032902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium deuteroxide
CAS24572-01-8
SynonymsPotassium Hydroxide-d;  Potassium Hydroxide-d;  Arrocon 2298-d;  Caustic Potash-d;  Clearcut S-d;  Cyantek CC 723-d;  Gardoclean S 5167-d;  PSE 200-d;  Potash-d
Molecular FormulaHKO
Molecular Weight57.112 g/mol
Structural Identifiers
SMILES[OH-].[K+]
InChIInChI=1S/K.H2O/h;1H2/q+1;/p-1/i/hD
InChIKeyKWYUFKZDYYNOTN-DYCDLGHISA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Deuteroxide (CAS 24572-01-8) — Isotopically Labeled Strong Base for Mechanistic Studies and Deuteration Synthesis


Potassium deuteroxide (KOD, CAS 24572-01-8) is the fully deuterated isotopologue of potassium hydroxide, supplied commercially as a 30–40 wt% solution in deuterium oxide (D₂O) with isotopic enrichment of 98–99.8 atom % D . As a strong base with molecular weight 57.11 g/mol and refractive index n20/D 1.411, KOD delivers deuteroxide ion (OD⁻) in a fully deuterated solvent matrix, enabling kinetic isotope effect quantification, selective deuteration, and mechanistic pathway elucidation in NMR spectroscopy and synthetic chemistry .

Why KOH Cannot Substitute for Potassium Deuteroxide in Isotope-Sensitive Applications


Direct substitution of potassium hydroxide (KOH) for potassium deuteroxide introduces confounding H/D exchange that compromises analytical and synthetic outcomes. In deuterated reaction systems, KOH contributes exchangeable protons that scramble isotopic labeling, obscure NMR spectral assignments, and invalidate kinetic isotope effect (KIE) measurements. The absence of a deuterated solvent matrix when using KOH in H₂O fundamentally alters the proton-jump transport mechanism and solvation environment [1]. Without KOD, deuteration reactions yield incomplete or mixed isotopic products, and mechanistic studies relying on the kᴴ/kᴰ ratio lose the quantitative baseline required for pathway discrimination.

Potassium Deuteroxide vs. Potassium Hydroxide — Quantified Differential Performance Evidence


Silicon Etching Rate Differential: KOD/D₂O Reduces Dissolution Rate by ~50% vs. KOH/H₂O

In anisotropic silicon etching, the dissolution rate using 2 M KOH in H₂O is approximately twice as large as that using 2 M KOD in D₂O under identical conditions, establishing that Si–H bond cleavage is the rate-determining step [1]. This factor-of-two differential provides a quantifiable process control parameter for microelectromechanical systems (MEMS) fabrication where etch rate precision is critical.

semiconductor processing microfabrication anisotropic etching

Proton Transfer KIE: kOH/KOD = 1.5 ± 0.1 in Salicylate Deprotonation

For proton transfer from 4-(3-nitrophenylazo)salicylate ion to hydroxide/deuteroxide (ΔpK ≈ –5.0), the observed kinetic solvent isotope effect kOH–H₂O/kOD–D₂O equals 1.5 ± 0.1 [1]. This primary KIE is small and independent of base strength over the range studied, indicating that proton transfer is not fully rate-limiting in the reaction coordinate.

physical organic chemistry reaction mechanism kinetic isotope effect

Proton-Jump Conductance: λ°ᴱ(OH⁻)/λ°ᴱ(OD⁻) Deviates Significantly from √2 and Exceeds λ°ᴱ(H⁺)/λ°ᴱ(D⁺)

Limiting molar conductance measurements at 5 and 45°C reveal that the excess conductance ratio λ°ᴱ(OH⁻)/λ°ᴱ(OD⁻) deviates considerably from the theoretical √2 value predicted by mass effects alone and is substantially larger than the corresponding λ°ᴱ(H⁺)/λ°ᴱ(D⁺) ratio at all temperatures and pressures [1]. This demonstrates that the proton-jump mechanism (Grotthuss-type transport) differs fundamentally between OH⁻/H₂O and OD⁻/D₂O systems, with temperature and pressure effects being larger for OD⁻/OH⁻ than for D₃O⁺/H₃O⁺.

solution chemistry ion transport hydrogen bonding

High-Temperature H–D Exchange in Alkali Fusion: Aromatic Deuteration at 360°C

Under alkali fusion conditions (potassium deuteroxide at 360°C), hydrogen–deuterium exchange occurs on the benzene nucleus of benzoic acid and 4-phenylbutanoic acid derivatives, as confirmed by NMR spectroscopy and mass spectrometry of the deuterated degradation products [1]. This direct H–D exchange on aromatic rings under strongly basic conditions demonstrates KOD's capacity to effect deuteration in high-temperature synthetic transformations where KOH would merely promote standard hydrolysis or cleavage without isotopic labeling.

deuteration organic synthesis hydrogen isotope exchange

NMR Spectral Simplification: Complete Deuterated Solvent Matrix Eliminates Exchangeable Proton Interference

Potassium deuteroxide solution (30–40 wt% in D₂O, 98–99.8 atom % D) provides a fully deuterated strong base matrix suitable for NMR spectroscopy . In contrast, KOH in H₂O introduces a large exchangeable proton signal that obscures analyte resonances in the 4–6 ppm region and contributes solvent suppression artifacts. The commercial specification of 98 atom % D isotopic purity ensures that residual H₂O/HO⁻ content is below 2 atom %, preserving spectral clarity for structural analysis of deuterated compounds [1].

NMR spectroscopy structural elucidation analytical chemistry

Validated Applications of Potassium Deuteroxide Based on Quantitative Differentiation Evidence


Controlled Silicon Microfabrication via Isotope-Tuned Anisotropic Etching

KOD/D₂O solutions etch p-Si ⟨100⟩ at approximately half the rate of equivalent KOH/H₂O solutions [1]. This quantifiable rate reduction enables finer process control in MEMS and semiconductor device fabrication, particularly where over-etching must be minimized or where multi-step etch sequences require differential selectivity. The kinetic isotope effect confirms Si–H bond cleavage as the rate-determining step, establishing KOD as an engineering tool rather than a mere chemical alternative.

Mechanistic Elucidation via Primary Kinetic Isotope Effect Determination

The measured kOH/kOD ratio of 1.5 ± 0.1 for proton transfer to hydroxide/deuteroxide provides a calibrated benchmark for distinguishing rate-determining steps in base-catalyzed reactions [1]. KOD is essential for generating the deuterated baseline against which KOH reactivity is compared; without KOD, KIE measurements cannot be performed, and mechanistic ambiguity persists. This is a non-negotiable requirement for physical organic chemistry laboratories conducting reaction mechanism studies.

High-Temperature Aromatic Deuteration in Alkali Fusion Synthesis

KOD at 360°C effects direct hydrogen–deuterium exchange on aromatic rings of benzoic acid and related derivatives, yielding NMR- and MS-confirmed deuterated products [1]. This capability is unique to the deuterated base system; KOH under identical conditions produces only non-deuterated hydrolysis/fission products. Laboratories synthesizing deuterium-labeled aromatic compounds for metabolic tracing, pharmaceutical development, or materials science must procure KOD to access this reaction manifold.

NMR Characterization of Deuterium-Labeled Compounds

Commercial KOD solutions with 98–99.8 atom % D isotopic purity provide a fully deuterated strong base matrix for NMR sample preparation [1]. The negligible exchangeable proton background eliminates solvent suppression artifacts and prevents signal obscuration in the diagnostic 4–6 ppm region. This is critical for structural confirmation of deuterated pharmaceuticals, synthetic intermediates, and isotope-labeled natural products, where even minor protium contamination compromises spectral interpretation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Potassium deuteroxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.